molecular formula C14H21NO9 B13338283 (2S,3R,4R,5R,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate

(2S,3R,4R,5R,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate

Cat. No.: B13338283
M. Wt: 347.32 g/mol
InChI Key: ZRAWPYYLRZSVEU-RKQHYHRCSA-N
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Description

(2S,3R,4R,5R,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate is a complex organic compound characterized by its multiple stereocenters and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R,5R,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and acetylation. The process often starts with a suitable sugar derivative, which undergoes a series of transformations to introduce the desired functional groups and stereochemistry.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4R,5R,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions at the acetoxy or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2S,3R,4R,5R,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and the role of stereochemistry in biological processes. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be used in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (2S,3R,4R,5R,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. Pathways involved in its mechanism of action may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R,4R,5R,6R)-6-(Hydroxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate
  • (2S,3R,4R,5R,6R)-6-(Methoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate
  • (2S,3R,4R,5R,6R)-6-(Ethoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate

Uniqueness

The uniqueness of (2S,3R,4R,5R,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate lies in its specific acetoxymethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H21NO9

Molecular Weight

347.32 g/mol

IUPAC Name

[(2R,3R,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate

InChI

InChI=1S/C14H21NO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5,15H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1

InChI Key

ZRAWPYYLRZSVEU-RKQHYHRCSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)N)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C

Origin of Product

United States

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